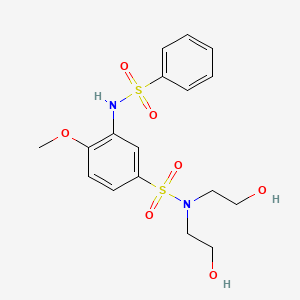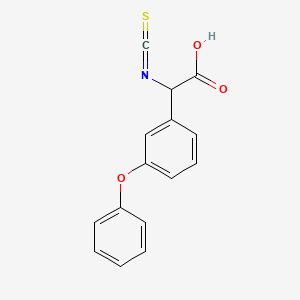
2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid is an organic compound that features both an isothiocyanate group and a phenoxyphenyl group attached to an acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid typically involves the reaction of 3-phenoxyphenylacetic acid with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or dimethylformamide, and the reaction is often catalyzed by bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The phenoxyphenyl group can undergo oxidation to form quinones or reduction to form hydroquinones.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Ureas, thioureas, and carbamates.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Aplicaciones Científicas De Investigación
2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive isothiocyanate group.
Mecanismo De Acción
The mechanism by which 2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid exerts its effects often involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds with proteins, altering their function. The phenoxyphenyl group may also contribute to the compound’s activity by interacting with hydrophobic pockets in target proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenoxyphenylacetic acid: Lacks the isothiocyanate group, making it less reactive in certain types of chemical reactions.
Phenyl isothiocyanate: Contains the isothiocyanate group but lacks the phenoxyphenyl moiety, affecting its overall reactivity and application profile.
2-Isothiocyanatoacetic acid: Similar in structure but lacks the phenoxyphenyl group, leading to different chemical and biological properties.
Uniqueness
2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid is unique due to the combination of the isothiocyanate and phenoxyphenyl groups, which confer distinct reactivity and potential applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H11NO3S |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
2-isothiocyanato-2-(3-phenoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H11NO3S/c17-15(18)14(16-10-20)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,14H,(H,17,18) |
Clave InChI |
LYQNIXSFOFUFCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



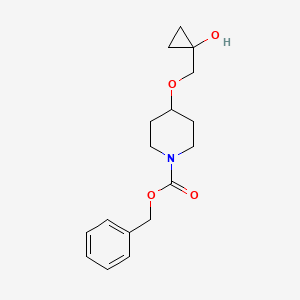
![lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate](/img/structure/B13488404.png)


![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)carbamate](/img/structure/B13488418.png)
![(2S)-3-(2-chloro-4-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13488420.png)
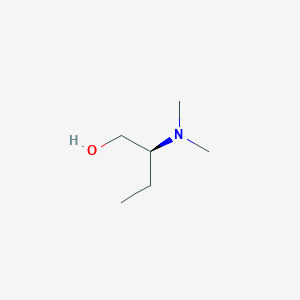
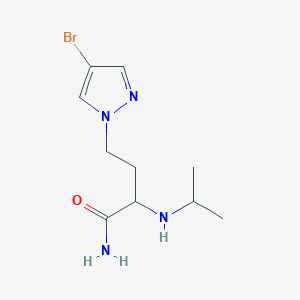
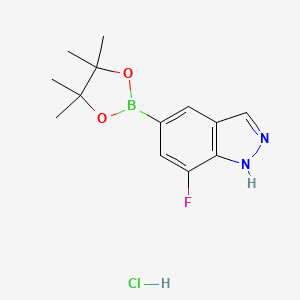

![Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13488448.png)
![N-[2-(N-methyl-3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13488455.png)
